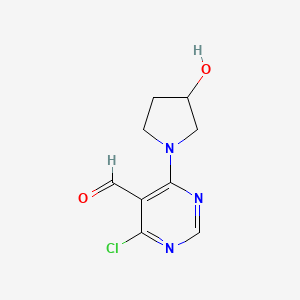![molecular formula C10H20N4 B13157035 (1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)
(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a propan-2-yl group and a dimethylated propan-1-amine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and alkylating agents under acidic or basic conditions.
Substitution with Propan-2-yl Group: The triazole ring is then substituted with a propan-2-yl group using alkyl halides in the presence of a base such as potassium carbonate.
Attachment of the Dimethylated Propan-1-amine Moiety: The final step involves the attachment of the dimethylated propan-1-amine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated reactors and precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and triazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Bases like sodium hydroxide and potassium carbonate are used to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their antifungal, antibacterial, and anticancer properties. The triazole ring is a common motif in many pharmaceutical agents due to its stability and bioactivity.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as corrosion resistance and enhanced mechanical strength.
作用機序
The mechanism of action of (1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and disrupting biological pathways. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with their metabolic processes.
類似化合物との比較
Similar Compounds
- (1R)-2,2-Dimethyl-1-[5-(methyl)-1H-1,2,4-triazol-3-yl]propan-1-amine
- (1R)-2,2-Dimethyl-1-[5-(ethyl)-1H-1,2,4-triazol-3-yl]propan-1-amine
- (1R)-2,2-Dimethyl-1-[5-(butyl)-1H-1,2,4-triazol-3-yl]propan-1-amine
Uniqueness
What sets (1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the propan-2-yl group and the dimethylated amine moiety can enhance its interaction with biological targets and improve its pharmacokinetic properties.
特性
分子式 |
C10H20N4 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
(1R)-2,2-dimethyl-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6(2)8-12-9(14-13-8)7(11)10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13,14)/t7-/m0/s1 |
InChIキー |
BNJZGXOFHOBLIH-ZETCQYMHSA-N |
異性体SMILES |
CC(C)C1=NNC(=N1)[C@@H](C(C)(C)C)N |
正規SMILES |
CC(C)C1=NNC(=N1)C(C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


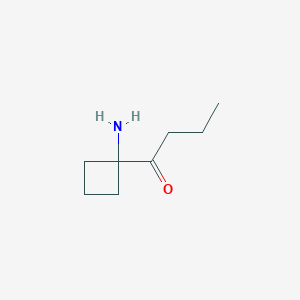
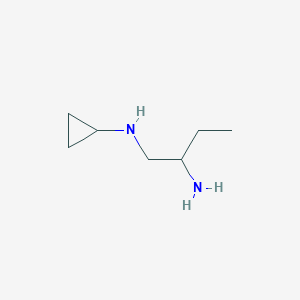
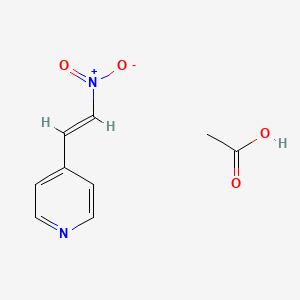
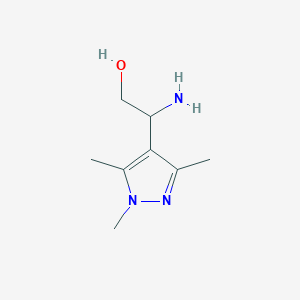
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

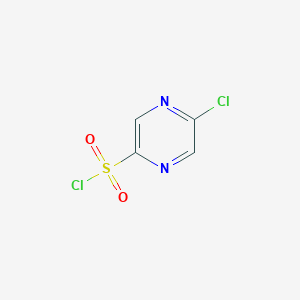
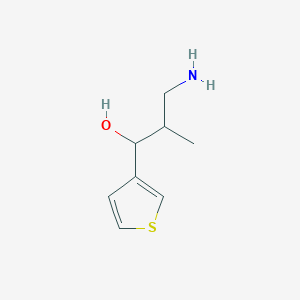

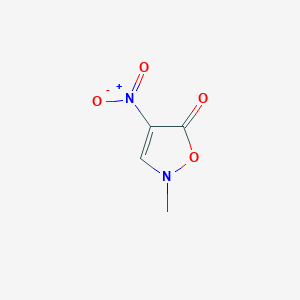
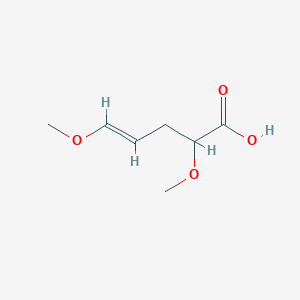
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

